- Bcl-2 family proteins modulating compounds for cancer treatment, World Intellectual Property Organization, , ,
Cas no 928653-73-0 (5-Bromo-2-chloro-3-iodo-pyridine)
5-Bromo-2-chloro-3-iodo-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-chloro-3-iodopyridine
- 5-Bromo-2-chloro-3-iodo-pyridine
- Pyridine,5-bromo-2-chloro-3-iodo-
- ZAGGSGCNNVVSII-UHFFFAOYSA-N
- 2-chloro -5-bromo-3-iodopyridine
- AB48194
- FCH1324244
- OR345455
- AX8026180
- ST2418632
- V9212
- 5-Bromo-2-chloro-3-iodo-pyridine, AldrichCPR
- 5-Bromo-2-chloro-3-iodopyridine (ACI)
-
- MDL: MFCD08688585
- Inchi: 1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
- InChI Key: ZAGGSGCNNVVSII-UHFFFAOYSA-N
- SMILES: ClC1C(I)=CC(Br)=CN=1
Computed Properties
- Exact Mass: 316.81000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Topological Polar Surface Area: 12.9
Experimental Properties
- PSA: 12.89000
- LogP: 3.10210
5-Bromo-2-chloro-3-iodo-pyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:Ⅲ
5-Bromo-2-chloro-3-iodo-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-chloro-3-iodo-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH057-5g |
5-Bromo-2-chloro-3-iodo-pyridine |
928653-73-0 | 98% | 5g |
725CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH057-1g |
5-Bromo-2-chloro-3-iodo-pyridine |
928653-73-0 | 98% | 1g |
233CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH057-250mg |
5-Bromo-2-chloro-3-iodo-pyridine |
928653-73-0 | 98% | 250mg |
115CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000303-1G |
5-Bromo-2-chloro-3-iodo-pyridine |
928653-73-0 | 1g |
¥6516.61 | 2023-11-11 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0964-5g |
5-Bromo-2-chloro-3-iodo-pyridine |
928653-73-0 | 96% | 5g |
636.03CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0964-25g |
5-Bromo-2-chloro-3-iodo-pyridine |
928653-73-0 | 96% | 25g |
1950.5CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842971-1g |
5-Bromo-2-chloro-3-iodopyridine |
928653-73-0 | 98% | 1g |
185.40 | 2021-05-17 | |
| Fluorochem | 213342-1g |
5-Bromo-2-chloro-3-iodopyridine |
928653-73-0 | 95% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 213342-5g |
5-Bromo-2-chloro-3-iodopyridine |
928653-73-0 | 95% | 5g |
£60.00 | 2022-03-01 | |
| Fluorochem | 213342-10g |
5-Bromo-2-chloro-3-iodopyridine |
928653-73-0 | 95% | 10g |
£104.00 | 2022-03-01 |
5-Bromo-2-chloro-3-iodo-pyridine Production Method
Production Method 1
1.2 Reagents: Ammonia Solvents: Water ; cooled
Production Method 2
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, 0 °C
- Mcl-1 modulating compounds for cancer treatment, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Water ; rt; rt → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
- First Evidence That Oligopyridines, α-Helix Foldamers, Inhibit Mcl-1 and Sensitize Ovarian Carcinoma Cells to Bcl-xL-Targeting Strategies, Journal of Medicinal Chemistry, 2015, 58(4), 1644-1668
5-Bromo-2-chloro-3-iodo-pyridine Raw materials
5-Bromo-2-chloro-3-iodo-pyridine Preparation Products
5-Bromo-2-chloro-3-iodo-pyridine Suppliers
5-Bromo-2-chloro-3-iodo-pyridine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-Bromo-2-chloro-3-iodo-pyridine
5-Bromo-2-chloro-3-iodo-pyridine (CAS No. 928653-73-0): A Comprehensive Overview
5-Bromo-2-chloro-3-iodo-pyridine (CAS No. 928653-73-0) is a highly substituted pyridine derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its bromine, chlorine, and iodine substituents at the 5, 2, and 3 positions respectively, exhibits unique electronic and structural properties that make it a valuable building block in various chemical reactions. The presence of multiple halogen atoms introduces significant steric and electronic effects, which can be exploited to design novel compounds with tailored functionalities.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-bromo-2-chloro-3-iodo-pyridine through multi-step synthesis involving halogenation and substitution reactions. Researchers have demonstrated that this compound can serve as an intermediate in the construction of bioactive molecules, such as kinase inhibitors and GPCR modulators. For instance, a study published in *Journal of Medicinal Chemistry* highlighted the use of 5-bromo-2-chloro-3-iodo-pyridine as a key intermediate in the synthesis of a novel class of anti-inflammatory agents with improved potency and selectivity.
The electronic properties of 5-bromo-2-chloro-3-iodo-pyridine are particularly intriguing due to the presence of multiple electronegative substituents. Computational studies have revealed that these substituents significantly alter the compound's π-system, making it an attractive candidate for applications in organic electronics. For example, researchers have explored its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic devices (OPVs), where its ability to facilitate charge transport is highly valued.
In addition to its role in material science, 5-bromo-2-chloro-3-iodo-pyridine has also found applications in catalytic processes. Recent studies have shown that this compound can act as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and enantioselective syntheses. Its ability to coordinate with metal centers while maintaining reactivity makes it a versatile tool in asymmetric catalysis.
The synthesis of 5-bromo-2-chloro-3-iodo-pyridine typically involves a sequence of halogenation steps starting from pyridine or its derivatives. For example, bromination can be achieved via electrophilic substitution using N-bromosuccinimide (NBS), while iodination often employs iodine monochloride (ICl) under specific conditions. The chlorine substituent is introduced through Sandmeyer-type reactions or direct chlorination using Cl₂ gas. Optimization of these steps is crucial to ensure high yields and purity.
From an analytical standpoint, 5-bromo-2-chloro-3-iodo-pyridine can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the substitution pattern and purity of the compound. High-resolution mass spectrometry (HRMS) provides precise molecular weight information, while infrared (IR) spectroscopy helps identify functional groups such as the pyridine ring and halogen substituents.
Despite its promising applications, the handling and storage of 5-bromo-2-chloro-3-iodo-pyridine require careful consideration due to its sensitivity to moisture and light. Researchers recommend storing the compound under inert atmospheres such as nitrogen or argon to prevent degradation. Additionally, proper safety protocols should be followed during synthesis and handling to minimize exposure risks.
In conclusion, 5-bromo-2-chloro-3-Iodo-Pyridine (CAS No. 928653710) stands out as a versatile building block with diverse applications across multiple disciplines. Its unique combination of halogen substituents offers unparalleled opportunities for designing novel materials and bioactive compounds. As research continues to uncover new synthetic routes and applications for this compound, its significance in modern chemistry is expected to grow further.
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